O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 66809-86-7
VCID: VC2362261
InChI: InChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H
SMILES: CC(C)(C)NOC(=O)C1=CC=CC=C1.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

CAS No.: 66809-86-7

Cat. No.: VC2362261

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride - 66809-86-7

Specification

CAS No. 66809-86-7
Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
IUPAC Name (tert-butylamino) benzoate;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H
Standard InChI Key UAYHNCIDRZTSPO-UHFFFAOYSA-N
SMILES CC(C)(C)NOC(=O)C1=CC=CC=C1.Cl
Canonical SMILES CC(C)(C)NOC(=O)C1=CC=CC=C1.Cl

Introduction

Physical and Chemical Properties

The physical and chemical properties of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride significantly influence its behavior in chemical reactions and its applications in synthetic chemistry.

Structural Characteristics

The compound features a benzoyl group attached to the oxygen atom of hydroxylamine, with a tert-butyl group on the nitrogen atom, forming a hydrochloride salt. This structural arrangement confers specific reactivity patterns that make it valuable in various synthetic pathways.

Physical Properties

PropertyValueReference
Physical StateWhite to almost white powder/crystal
Molecular Weight229.70 g/mol
Melting Point168°C (decomposition)
SolubilitySoluble in polar organic solvents
Purity (Commercial)>98.0% (HPLC)

Chemical Identifiers

Identifier TypeValueReference
IUPAC Name(tert-butylamino) benzoate;hydrochloride
InChIInChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H
InChIKeyUAYHNCIDRZTSPO-UHFFFAOYSA-N
SMILESCC(C)(C)NOC(=O)C1=CC=CC=C1.Cl

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, each with particular advantages depending on the scale and application requirements.

Synthesis from N-tert-butylhydroxylamine

The primary synthesis pathway involves the benzoylation of N-tert-butylhydroxylamine. N-tert-butylhydroxylamine is first prepared and then reacted with a benzoylating agent to form the target compound . The hydrochloride salt is typically formed in the final step to improve stability and handling properties.

Preparation of the Precursor N-tert-butylhydroxylamine

Several methods exist for preparing N-tert-butylhydroxylamine:

  • Reduction of 2-methyl-2-nitropropane using zinc or aluminum amalgam

  • Oxidation of an imino ether with peracid followed by hydrolysis

  • Sequential reaction pathway outlined in scientific literature:

    • Reaction of N-tert-butylamine with benzaldehyde to form an imine

    • Oxidation of the imine with peracid to form an oxaziridine

    • Hydrolysis of the oxaziridine to yield N-tert-butylhydroxylamine

Laboratory-Scale Synthesis Protocol

A typical laboratory procedure involves:

  • Dissolving N-tert-butylhydroxylamine hydrochloride in water

  • Adding appropriate organic solvent (typically ethyl acetate) and a base (potassium carbonate or sodium acetate)

  • Vigorous stirring followed by phase separation

  • Treatment of the organic phase with acid to form the desired hydrochloride salt

Applications in Chemical Research and Synthesis

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride has diverse applications in synthetic organic chemistry, serving as a versatile building block for more complex molecules.

Role in Organic Synthesis

The compound serves as a critical intermediate in the synthesis of:

  • Nitrones - important compounds in cycloaddition reactions and spin-trapping experiments

  • Hydroxamic acids - compounds with significant biological activities

  • C-nitroso compounds - valuable synthetic intermediates

  • Heterobisnitrones - compounds with potential antioxidant properties

Specialized Applications

Recent research has expanded the utility of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in:

  • Development of direct N-O bond formation methods for synthesizing O-tert-Butyl-N,N-disubstituted hydroxylamines

  • Preparation of novel sulfinylamine reagents used in primary sulfonamide synthesis

  • Serving as a precursor in the synthesis of compounds with potential antioxidant profiles

Research Applications in Medicinal Chemistry

In medicinal chemistry research, the compound has been utilized in:

  • The synthesis of heterobisnitrones (hBNs) with potential antioxidant activities

  • Development of methodology for the preparation of compounds with potential neuroprotective properties

  • Synthesis of diverse N,N′-dialkylbisnitrones with biological interest

ParameterRecommendationReference
TemperatureRoom temperature (preferably cool, dark place, <15°C)
ContainerAirtight glass container
ProtectionKeep away from moisture
Stability ConcernsAvoid repeated freezing and thawing of solutions

Solution Preparation Guidelines

For research applications requiring solutions of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, the following guidelines apply:

  • Select appropriate solvent based on the specific application requirements

  • Store prepared solutions separately to avoid degradation from repeated freeze-thaw cycles

  • When stored at -80°C, solutions remain viable for up to 6 months

  • When stored at -20°C, solutions should be used within 1 month

Comparative Analysis with Related Compounds

Understanding how O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride compares to related hydroxylamine derivatives provides valuable context for its applications and advantages.

Comparison with Other N-tert-butylhydroxylamine Salts

N-tert-butylhydroxylamine forms various salts with different properties:

Salt TypeComparative PropertiesReference
HydrochlorideStandard form, moderately stable, somewhat hygroscopic
AcetateGreater thermal stability, less hygroscopic than chloride salt
Free BaseLess stable, prone to aerial oxidation

Advantages of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

The benzoyl derivative offers several advantages:

  • Enhanced stability compared to the free hydroxylamine

  • Controlled reactivity in synthetic applications

  • Crystalline nature facilitating handling and storage

  • Specific reactivity patterns valuable in targeted synthetic routes

Recent Research Developments

Recent scientific literature demonstrates continued interest in O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride across multiple research domains.

Developments in Synthetic Methodology

Current research focuses on:

  • Utilizing the compound in developing novel synthetic routes for complex nitrogen-containing compounds

  • Exploring its role in direct N-O bond formation reactions

  • Employing it as a key reagent in the synthesis of sulfinylamine compounds

Research in Antioxidant Chemistry

The compound has gained attention in the synthesis of molecules with potential antioxidant properties:

  • Used in preparing heterobisnitrones (hBNs) with varied substitution patterns

  • Incorporation into synthetic pathways for compounds with potential neuroprotective effects

  • Role in developing diverse N,N′-dialkylbisnitrones with interesting biological profiles

Emerging Applications

Emerging applications include:

  • Use in the primary sulfonamide synthesis using novel sulfinylamine reagents like t-BuONSO

  • Component in the preparation of compounds with potential pharmaceutical applications

  • Building block for specialized reagents in modern synthetic organic chemistry

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